METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Overview
Description
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiazole rings. The synthetic route typically starts with the preparation of the quinoline moiety, followed by the introduction of the thiazole ring. Common reagents used in these reactions include aniline, acetophenone, and sulfur-containing compounds. The reaction conditions often involve the use of strong acids or bases, high temperatures, and catalysts to facilitate the cyclization and condensation reactions .
Chemical Reactions Analysis
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline and thiazole rings, using reagents like halogens or alkylating agents.
Condensation: Condensation reactions can be performed to introduce additional functional groups or to form larger molecular structures
Scientific Research Applications
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for treating infections and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
METHYL 2-[2-(3-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinazoline: Another heterocyclic compound with similar biological activities but different structural features.
Indole derivatives: Compounds with a similar aromatic ring system but different biological properties .
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting biological activities.
Properties
IUPAC Name |
methyl 2-[[2-(3-chlorophenyl)quinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-12-19(21(28)29-2)30-22(24-12)26-20(27)16-11-18(13-6-5-7-14(23)10-13)25-17-9-4-3-8-15(16)17/h3-11H,1-2H3,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKCJFAUZHFJPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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